N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide
Description
2-(7,8-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of phthalazinone derivatives
Properties
Molecular Formula |
C23H25N3O6 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C23H25N3O6/c1-29-17-8-6-14-11-24-26(23(28)21(14)22(17)32-4)12-20(27)25-16-7-5-13-9-18(30-2)19(31-3)10-15(13)16/h6,8-11,16H,5,7,12H2,1-4H3,(H,25,27) |
InChI Key |
NRIHDONILRPXDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3CCC4=CC(=C(C=C34)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the phthalazinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of methoxy groups: Methoxylation reactions using reagents like dimethyl sulfate or methanol in the presence of a base.
Coupling reactions: The final step involves coupling the phthalazinone derivative with the indene derivative using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to improve yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or acids.
Reduction: Reduction of the carbonyl group in the phthalazinone core can yield hydroxyl derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: KMnO₄, CrO₃, or PCC.
Reducing agents: NaBH₄, LiAlH₄.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield methoxy-substituted aldehydes, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, phthalazinone derivatives are studied for their potential as enzyme inhibitors, particularly targeting kinases and phosphodiesterases.
Medicine
These compounds have shown promise in preclinical studies for the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and functional properties.
Mechanism of Action
The mechanism of action of 2-(7,8-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)ACETAMIDE involves interaction with specific molecular targets. These may include:
Enzyme inhibition: Binding to the active site of enzymes, thereby blocking their activity.
Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone derivatives: Compounds with similar core structures but different substituents.
Indene derivatives: Compounds with the indene moiety but varying functional groups.
Uniqueness
The unique combination of the phthalazinone and indene moieties, along with the specific methoxy substitutions, gives this compound distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
